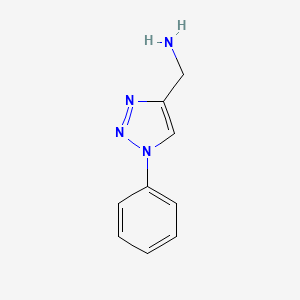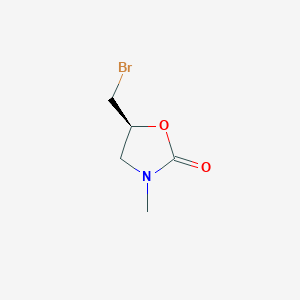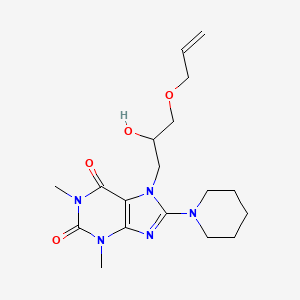![molecular formula C18H15FN2O2 B2784462 3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide CAS No. 1808762-96-0](/img/structure/B2784462.png)
3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide is a complex organic compound with a unique structure that includes an acetyl group, a cyano group, a fluorophenyl group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzoyl chloride with 2-fluorobenzyl cyanide in the presence of a base to form the corresponding amide. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-N-[cyano(2-chlorophenyl)methyl]-4-methylbenzamide
- 3-acetyl-N-[cyano(2-bromophenyl)methyl]-4-methylbenzamide
- 3-acetyl-N-[cyano(2-methylphenyl)methyl]-4-methylbenzamide
Uniqueness
3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-acetyl-N-[cyano-(2-fluorophenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-7-8-13(9-15(11)12(2)22)18(23)21-17(10-20)14-5-3-4-6-16(14)19/h3-9,17H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOPPWDMVGTGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C#N)C2=CC=CC=C2F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2784383.png)
![6-methyl-3-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)
![neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2784385.png)
![3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2784387.png)

![N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2784391.png)


![N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2784396.png)
![2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2784397.png)
![Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2784398.png)



